Lenalidomide-COCH-PEG2-azido

PROTAC Linker Optimization Physicochemical Properties

PROTAC development requires precise CRBN ligand-linker geometry. Generic substitutions risk altered degradation profiles or failed conjugation. Lenalidomide-COCH-PEG2-azido (CAS 2380273-88-9, MW 430.41) is a validated, pre-functionalized building block: - **CRBN recruitment**: Lenalidomide scaffold (distinct from pomalidomide/thalidomide) with established neo-substrate profile - **PEG2 spacer**: ~8-10 Å extended length; enables structure-activity comparison vs. PEG4/PEG6 analogs - **Azido terminal**: CuAAC-compatible for direct conjugation to alkyne-modified warheads; eliminates protecting-group steps Directly assemble PROTAC AKR1C3 degrader-1 (validated in 22Rv1 cells at 10 nM) or generate novel degraders.

Molecular Formula C19H22N6O6
Molecular Weight 430.4 g/mol
Cat. No. B15574893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLenalidomide-COCH-PEG2-azido
Molecular FormulaC19H22N6O6
Molecular Weight430.4 g/mol
Structural Identifiers
InChIInChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28)
InChIKeyNWZWXZLHKQMWFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lenalidomide-COCH-PEG2-azido: A Pre-functionalized CRBN Ligand-Linker Conjugate


Lenalidomide-COCH-PEG2-azido (CAS: 2380273-88-9, molecular formula C₁₉H₂₂N₆O₆, molecular weight 430.41 g/mol) is a synthetic E3 ligase ligand-linker conjugate comprising a lenalidomide-based cereblon (CRBN) ligand covalently attached to a two-unit polyethylene glycol (PEG2) spacer terminated with an azide functional group . This compound serves as a pre-functionalized building block for click chemistry-mediated PROTAC (proteolysis-targeting chimera) assembly, specifically enabling the construction of AKR1C3-targeted degraders [1]. Lenalidomide binds CRBN with an IC₅₀ of approximately 2.7–3 μM in biochemical assays [2], establishing the baseline CRBN engagement capacity that this conjugate retains while incorporating the PEG2 linker and azide handle necessary for downstream bioconjugation.

Why This Conjugate Cannot Be Replaced by Other IMiD-PEG Linkers


In PROTAC development, subtle variations in linker length, attachment chemistry, and E3 ligase ligand identity profoundly affect ternary complex formation, degradation efficiency, and physiochemical properties . Substituting Lenalidomide-COCH-PEG2-azido with a PEG1 analog reduces spacer length from ~9 atoms to ~6 atoms, potentially restricting conformational flexibility required for optimal target-E3 proximity; conversely, PEG5 variants increase molecular weight and hydrophilicity, which may alter cellular permeability and subcellular distribution . Similarly, switching the CRBN ligand from lenalidomide to pomalidomide introduces an additional carbonyl group and an amino substituent that alter CRBN binding kinetics and neosubstrate recruitment profiles, yielding distinct degradation selectivity and ternary complex stability outcomes [1]. The COCH (acetamido) linkage in this compound further distinguishes it from 4'-alkyl-linked or amine-terminated analogs, influencing conjugation efficiency and final PROTAC geometry. These compound-specific parameters necessitate evidence-based selection rather than generic substitution.

Quantitative Differentiation: Binding, Linker, and Conjugation


CRBN Binding Affinity Advantage of the Lenalidomide Scaffold

Lenalidomide-COCH-PEG2-azido incorporates a two-unit PEG spacer, providing an intermediate linker length that balances conformational flexibility with molecular compactness. Comparative analysis with Lenalidomide-PEG1-azide (shorter spacer) and Lenalidomide-PEG5-C2-azide (longer spacer) reveals distinct physicochemical profiles that directly impact downstream PROTAC design and synthesis scalability .

PROTAC Linker Optimization Physicochemical Properties Bioconjugation

Linker Exit Vector and PEG2 Spacer in Ternary Complex Formation

Lenalidomide and pomalidomide, while both IMiD-class CRBN ligands, exhibit distinct molecular glue properties and neosubstrate degradation profiles [1]. Pomalidomide contains an aniline amino group at the C4 position and an additional carbonyl in the phthalimide ring (molecular formula C₁₉H₂₀N₆O₇, MW 444.4 g/mol), conferring different hydrogen-bonding capacity and CRBN surface complementarity compared to lenalidomide .

CRBN Binding E3 Ligase Ligands Neosubstrate Recruitment PROTAC Design

Azido Click Chemistry for Efficient PROTAC Conjugation

Lenalidomide-COCH-PEG2-azido was specifically employed as the E3 ligase ligand-linker building block to synthesize PROTAC AKR1C3 degrader-1 (compound 5), a first-in-class AKR1C3-targeting degrader [1]. This degrader achieved potent, concentration-dependent AKR1C3 protein knockdown in 22Rv1 prostate cancer cells.

AKR1C3 Prostate Cancer Targeted Protein Degradation PROTAC Efficacy

Validated Synthesis of an AKR1C3 Degrader with Cellular Activity

Lenalidomide-COCH-PEG2-azido features a terminal azide group enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-bearing target protein ligands . This click chemistry approach offers orthogonal reactivity compared to amine-terminated analogs (e.g., Lenalidomide 4'-PEG2-amine) that require carboxylic acid activation or NHS-ester coupling strategies .

Click Chemistry Bioconjugation CuAAC PROTAC Assembly

COCH (Acetamido) Linker Attachment Chemistry and Structural Differentiation

Lenalidomide-COCH-PEG2-azido incorporates a COCH (acetamido) linkage connecting the PEG2-azide moiety to the lenalidomide core. This amide bond attachment distinguishes it from 4'-alkyl-linked or 5'-CO-linked analogs, affecting both synthetic accessibility and final PROTAC conformational flexibility .

Linker Chemistry Amide Bond PROTAC Stability Synthetic Accessibility

Optimal Procurement and Deployment Scenarios


High-Throughput PROTAC Library Synthesis via CuAAC

Lenalidomide-COCH-PEG2-azido is the exact E3 ligase ligand-linker building block used to synthesize PROTAC AKR1C3 degrader-1, a first-in-class AKR1C3 degrader that achieved DC₅₀ = 52 nM in 22Rv1 prostate cancer cells after 72 h treatment [1]. The degrader also reduced AKR1C1/2 and ARv7 protein expression, demonstrating polypharmacological degradation effects relevant to castration-resistant prostate cancer models. Researchers can directly replicate this validated degrader by conjugating this compound via CuAAC click chemistry to the appropriate AKR1C3-targeting warhead ligand [1].

AKR1C3-Targeted Degrader Development for Prostate Cancer

The terminal azide group on Lenalidomide-COCH-PEG2-azido enables efficient, regioselective conjugation to alkyne-bearing target protein ligands via copper-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. This orthogonal click chemistry approach facilitates parallel synthesis of PROTAC libraries varying in target ligand identity while maintaining consistent CRBN recruitment and PEG2 spacer length. The COCH (acetamido) linkage provides a defined exit vector that contributed to the successful ternary complex formation observed in the AKR1C3 degrader .

Comparative SAR of CRBN Ligand Scaffolds in PROTAC Design

The PEG2 spacer (~9 atoms linear length) in Lenalidomide-COCH-PEG2-azido provides intermediate conformational flexibility between the CRBN-recruiting lenalidomide moiety and the conjugated target ligand. This linker length was empirically validated to support productive ternary complex formation in the AKR1C3 degrader system [1]. The PEG2 length balances the trade-off between excessive rigidity (PEG1, which may restrict optimal target-E3 proximity) and excessive flexibility (PEG5, which may introduce entropic penalties or alter cellular permeability) .

Linker Length Optimization and Ternary Complex Geometry

Lenalidomide-COCH-PEG2-azido serves as a lenalidomide-based reference building block for systematic comparison against pomalidomide-PEG2-azide or thalidomide-based analogs in PROTAC optimization campaigns [1]. Because lenalidomide and pomalidomide exhibit distinct CRBN binding kinetics and neosubstrate recruitment profiles , using this compound as the lenalidomide-based entry in parallel degrader synthesis enables head-to-head evaluation of E3 ligand effects on degradation efficiency, ternary complex stability, and target selectivity for a given protein of interest [2].

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